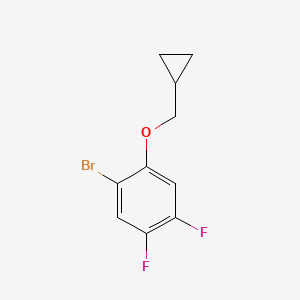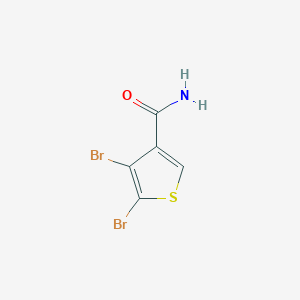![molecular formula C11H14FNO B12074954 (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-[(3-Fluorophényl)méthyl]pyrrolidin-3-ol est un composé chiral comportant un cycle pyrrolidine substitué par un groupe fluorophényle et un groupe hydroxyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du (3R)-1-[(3-Fluorophényl)méthyl]pyrrolidin-3-ol implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés tels que des aminoalcools ou des aminoacides.
Introduction du groupe fluorophényle : Cette étape implique souvent des réactions de substitution nucléophile où un halogénure de fluorophényle réagit avec le cycle pyrrolidine.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, utilisant souvent des réacteurs à écoulement continu pour améliorer le rendement et la pureté. Les catalyseurs et les conditions de réaction spécifiques sont affinés pour assurer l’extensibilité et la rentabilité.
Types de réactions :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes à l’aide de réactifs comme le PCC (chlorochromate de pyridinium).
Réduction : Le composé peut subir des réactions de réduction pour former des amines ou des alcools correspondants à l’aide de réactifs comme l’hydrure de lithium et d’aluminium.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants :
Oxydation : PCC, KMnO4, H2O2
Réduction : LiAlH4, NaBH4
Substitution : Agents halogénants, agents nitrants
Principaux produits :
Oxydation : Cétones, aldéhydes
Réduction : Amines, alcools
Substitution : Dérivés halogénés, nitrés
Applications De Recherche Scientifique
(3R)-1-[(3-Fluorophényl)méthyl]pyrrolidin-3-ol a des applications diverses en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action du (3R)-1-[(3-Fluorophényl)méthyl]pyrrolidin-3-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe fluorophényle améliore l’affinité de liaison par des interactions hydrophobes, tandis que le groupe hydroxyle peut former des liaisons hydrogène, stabilisant l’interaction du composé avec sa cible. Ce double mécanisme d’interaction contribue à son activité biologique et à ses effets thérapeutiques potentiels.
Composés similaires :
Pyrrolidine : Un analogue plus simple sans les groupes fluorophényle et hydroxyle.
Prolinol : Contient un groupe hydroxyle mais ne comporte pas la substitution fluorophényle.
Fluorophénylpyrrolidine : Structure similaire mais peut différer de la position du groupe fluorophényle.
Unicité : (3R)-1-[(3-Fluorophényl)méthyl]pyrrolidin-3-ol est unique en raison de la combinaison spécifique des groupes fluorophényle et hydroxyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison améliore son potentiel en tant qu’échafaudage polyvalent dans la découverte et le développement de médicaments.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the fluorophenyl and hydroxyl groups.
Prolinol: Contains a hydroxyl group but lacks the fluorophenyl substitution.
Fluorophenylpyrrolidine: Similar structure but may differ in the position of the fluorophenyl group.
Uniqueness: (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the specific combination of the fluorophenyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m1/s1 |
Clé InChI |
XJARABCWDAAXPW-LLVKDONJSA-N |
SMILES isomérique |
C1CN(C[C@@H]1O)CC2=CC(=CC=C2)F |
SMILES canonique |
C1CN(CC1O)CC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)




![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)


![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)

![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)

